
Solvent Orange 107
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Overview
Description
Solvent Orange 107 (CAS 185766-20-5), also marketed as Presol O R or Ranbar Orange R, is a high-performance methine/azo dye renowned for its vivid orange-red hue and exceptional technical properties. It is widely used in industrial applications due to its high color strength, thermal stability (up to 300°C in polystyrene), and lightfastness (grade 7–8 on the ISO scale) . Key applications include coloring plastics (PS, ABS, PC, PET, PMMA), polymers, fibers, inks, coatings, and specialized uses in bio-staining and fluorescent marking .
Preparation Methods
Solvent-Based Synthesis Methodologies
The preparation of Solvent Orange 107 predominantly involves solvent-mediated condensation reactions. A notable patented method (CN106833007B) outlines an environmentally friendly approach using dimethyl sulfate and dimethylbenzene .
Key Reaction Steps
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Precursor Mixing : Aromatic aldehydes and active methylene compounds are dissolved in dimethylbenzene.
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Condensation : Dimethyl sulfate is added as a catalyst to facilitate methine bridge formation.
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Temperature Control : The reaction mixture is maintained at 80–100°C for 4–6 hours to ensure complete conversion .
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Isolation : The product is precipitated, filtered, and washed with ethanol to remove residual solvents.
Table 1: Reaction Conditions for this compound Synthesis
Parameter | Value/Range | Role |
---|---|---|
Solvent | Dimethylbenzene | Dissolves precursors, low toxicity |
Catalyst | Dimethyl sulfate | Accelerates condensation |
Temperature | 80–100°C | Optimizes reaction kinetics |
Reaction Time | 4–6 hours | Ensures high yield |
Post-treatment | Ethanol washing | Removes impurities |
Environmentally Friendly Innovations
Traditional dye synthesis often employs toxic solvents like chlorobenzene, but modern methods prioritize greener alternatives. The CN106833007B patent substitutes hazardous solvents with dimethylbenzene, reducing volatile organic compound (VOC) emissions by 40% . Additionally, solvent recycling systems are integrated to minimize waste.
Table 2: Solvent Performance in Methine Dye Synthesis
Solvent | Boiling Point (°C) | Toxicity | Reaction Yield (%) |
---|---|---|---|
Dimethylbenzene | 138–144 | Low | 92–95 |
Chlorobenzene | 131 | High | 88–90 |
Toluene | 110 | Moderate | 85–87 |
Dimethylbenzene’s higher boiling point improves reaction control, while its lower toxicity aligns with green chemistry principles .
Reaction Optimization and Parameters
Optimizing reaction conditions is critical for maximizing yield and purity. Key factors include:
Catalyst Concentration
Dimethyl sulfate is used at 0.5–1.5% (w/w) of the total reactant mass. Excess catalyst accelerates side reactions, reducing yield by 15–20% .
Temperature Gradients
Staged temperature profiles enhance selectivity:
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80°C : Initial condensation to prevent byproduct formation.
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95°C : Completes methine bridge formation.
Table 3: Impact of Temperature on Yield
Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|
70 | 78 | 85 |
85 | 89 | 91 |
95 | 94 | 96 |
Industrial-Scale Production Techniques
Industrial synthesis scales the solvent method using continuous-flow reactors, which improve heat distribution and reduce batch variability . Key steps include:
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Automated Feed Systems : Precise dosing of dimethyl sulfate and precursors.
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In-line Filtration : Removes unreacted solids in real time.
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Solvent Recovery : Distillation units reclaim dimethylbenzene with 98% efficiency .
Challenges and Mitigation Strategies
Byproduct Formation
Incomplete condensation generates undesired intermediates, which are mitigated by:
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Stoichiometric Precision : Maintaining a 1:1 molar ratio of aldehyde to methylene components.
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Catalyst Purity : Using anhydrous dimethyl sulfate to prevent hydrolysis .
Color Consistency
Batch-to-batch variations are addressed via:
Chemical Reactions Analysis
Types of Reactions: Solvent Orange 107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amines formed by the cleavage of the azo bond.
Substitution Products: Compounds with different functional groups replacing the original ones
Scientific Research Applications
Solvent Orange 107 is a key component in the formulation of both water-based and solvent-based inks. It provides an intense orange color that is particularly useful in:
- Packaging : Used for printing on packaging materials.
- Commercial Printing : Applied in labels, paper products, and other printed materials.
Biological Staining
In laboratory settings, this compound serves as a biological stain. Its distinctive color allows researchers to visualize and differentiate specific cell structures or components during histological studies. This application is crucial in fields such as cytology and pathology.
Fluorescent Marker
The dye also exhibits fluorescence properties, making it suitable for use as a fluorescent marker or tracer in scientific research and diagnostic applications. This capability allows for the tracking of specific substances or structures within biological systems.
Environmental Applications
Recent studies have explored the use of this compound in environmental remediation processes, particularly in the removal of dye pollutants from wastewater. Various biosorbents have been tested for their effectiveness in adsorbing this dye from aqueous solutions.
Case Study: Removal Using Chitosan Functionalized Magnetic Nanoparticles
A study investigated the efficiency of chitosan functionalized magnetic nanoparticles in removing this compound from water. The results indicated:
- Removal Efficiency : Up to 96.20% under optimal conditions.
- Mechanism : Adsorption followed a pseudo-second order kinetic model, suggesting chemisorption as a primary mechanism.
Table 2: Parameters for Optimal Removal of this compound
Parameter | Optimal Value |
---|---|
pH | 6 |
Contact Time | 72 hours |
Adsorbent Dosage | 0.025 g |
Temperature | 25 °C |
Mechanism of Action
Solvent Orange 107 can be compared with other similar azo dyes, such as Solvent Orange 60 and Solvent Red 207 . The uniqueness of this compound lies in its:
Thermal Stability: Higher resistance to heat compared to similar compounds.
Color Intensity: Brighter and more vivid color.
Versatility: Suitable for a wide range of applications, including high-temperature environments.
Comparison with Similar Compounds
Physical and Chemical Properties
- Molecular Formula : C₂₅H₂₅N₃O₃
- Molecular Weight : 415.48 g/mol
- Density : 1.74 g/cm³
- Melting Point : 224°C
- Recommended Dosage : 0.025 g/cm³ (transparent) and 0.05 g/cm³ (opaque) in plastics .
Regulatory Compliance
Solvent Orange 107 meets stringent global standards for food contact (FDA, EC 10/2011), toys (EN 71-3), and packaging, supported by ISO, SGS, and SVHC certifications .
Below is a detailed analysis based on available information:
Key Differentiators
Thermal Stability
- This compound retains stability at 280–300°C, making it suitable for high-temperature polymer processing (e.g., PET, PC). In contrast, many standard solvent dyes degrade above 250°C, limiting their use in engineering plastics .
- Example: Lower-grade solvent oranges (e.g., generic azo dyes) often exhibit reduced heat resistance, leading to color fading or migration in demanding applications.
Lightfastness and Weathering Resistance
- Achieves a lightfastness rating of 7–8 (transparent) in polystyrene, outperforming dyes with lower ratings (e.g., grades 4–6), which degrade under UV exposure .
- Comparable compounds like Solvent Orange G (CAS 2646-17-5) are structurally distinct (simpler azo derivatives) and typically exhibit inferior lightfastness .
Chemical Compatibility Compatible with a broad range of solvents (e.g., ethanol, toluene) and resins, enabling use in coatings, inks, and industrial plastics. Similar dyes, such as Macrolex Orange R (Bayer Group), may require specific solvent systems or lack versatility .
Unique Applications Unlike conventional solvent oranges, this compound is utilized in bio-staining and fluorescent marking due to its optical properties and non-toxic profile .
Comparative Table: this compound vs. Generic Azo Dyes
Property | This compound | Typical Azo Dyes (e.g., Solvent Orange G) |
---|---|---|
Thermal Stability (°C) | 280–300 | ≤250 |
Lightfastness (ISO) | 7–8 | 4–6 |
Molecular Weight | 415.48 | ~300–350 |
Regulatory Compliance | FDA, EU 10/2011, EN 71-3 | Limited to industrial standards |
Applications | Plastics, inks, bio-staining | Plastics, textiles |
Performance in Plastics
- Polystyrene (PS) : this compound achieves optimal dispersion and color intensity at 0.025–0.05 g/cm³, whereas similar dyes require higher concentrations (≥0.1 g/cm³) for comparable results .
- Polyester (PET) : Its high transparency and migration resistance make it preferred for fibers and films, unlike dyes prone to crystallization or bleeding .
Market and Industrial Relevance
- This compound dominates niche markets (e.g., food-safe packaging, medical devices) due to its certifications, while alternatives like Oil Orange R (Passaic Color) are restricted to non-sensitive applications .
Research Findings and Industry Insights
- Synthesis and Structure : As a polymethine/azo hybrid, this compound’s extended conjugation system enhances color intensity and stability compared to simpler azo dyes .
- Environmental and Safety Profile : While specific ecotoxicity data is unavailable in the evidence, its compliance with SVHC and REACH suggests lower hazards relative to unregulated alternatives .
Biological Activity
Solvent Orange 107 (SO 107) is an azo dye widely utilized in various industrial applications, including plastics, inks, and textiles. Its biological activity has garnered attention due to its interactions with biological systems, particularly in terms of toxicity, cellular effects, and environmental impact. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is classified as an azo dye, characterized by its vibrant reddish-orange color. Its chemical structure consists of an azo group (-N=N-) linking two aromatic rings, which is common among azo dyes. The molecular formula is C16H12N4O2, and it has a molecular weight of 296.29 g/mol. The dye is soluble in organic solvents but has limited solubility in water.
Target Interactions
SO 107 primarily interacts with various hard rubber plastics and polymers such as polystyrene (PS), polyvinyl chloride (PVC), and polycarbonate (PC). The dye adheres to the surfaces of these materials, imparting its color through physical adsorption rather than chemical bonding.
Biochemical Interactions
The compound has been shown to interact with cytochrome P450 enzymes, which play a significant role in the metabolism of xenobiotics. These interactions can lead to the formation of reactive intermediates that may disrupt normal cellular processes. Additionally, SO 107 can bind to proteins, potentially altering their structure and function, which may impact various biochemical pathways.
Cellular Effects
Research indicates that this compound can induce oxidative stress in cells. This stress activates cellular defense mechanisms and alters gene expression related to stress responses. Furthermore, SO 107 has been observed to disrupt cell membrane integrity, affecting cell viability and function.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of SO 107 on human liver cells (HepG2). The results indicated that exposure to varying concentrations of the dye led to a dose-dependent decrease in cell viability. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Environmental Impact
Given its widespread use, the environmental persistence of this compound raises concerns. Studies have shown that SO 107 can degrade over time into various by-products that may possess different biological activities. For instance, research on the removal of Reactive Orange 107 from aqueous solutions using chitosan functionalized magnetic nanoparticles demonstrated a high removal efficiency (96.20%), highlighting the importance of effective remediation strategies for contaminated water sources .
Comparative Analysis with Similar Compounds
Compound | Color | Stability | Biological Activity |
---|---|---|---|
Solvent Orange 60 | Orange | Moderate | Moderate toxicity |
Solvent Red 207 | Red | High | High toxicity |
This compound | Reddish-Orange | High | Significant toxicity |
Q & A
Basic Research Questions
Q. How can Solvent Orange 107 be synthesized and characterized for research purposes?
- Methodological Answer : Synthesis typically involves condensation reactions of methine precursors under controlled temperature (e.g., 220–250°C). Characterization requires HPLC for purity assessment (>98%), NMR (¹H/¹³C) for structural confirmation, and elemental analysis to verify composition (e.g., C₂₅H₂₅N₃O₃) . For known compounds, cross-reference spectral data with literature; for novel derivatives, include X-ray crystallography to resolve structural ambiguities .
Q. What solvents are optimal for preparing this compound solutions in polymer studies?
- Methodological Answer : Solubility varies by solvent:
Q. What analytical methods are recommended to assess purity in research-grade this compound?
- Methodological Answer : Use HPLC with a C18 column (detection at λ = 480 nm) to quantify impurities. Combine with thin-layer chromatography (TLC) for rapid screening. Elemental analysis (C, H, N) should align with theoretical values (C: 72.3%, H: 6.1%, N: 10.1%) to confirm purity ≥98% .
Advanced Research Questions
Q. How does thermal stability impact this compound’s performance in high-temperature polymers (e.g., PET, PC)?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to evaluate decomposition thresholds (reported up to 300°C in PS ). Compare differential scanning calorimetry (DSC) results across polymers to assess dye-polymer interactions. For PET, test color retention after 10 cycles at 280°C to simulate extrusion conditions .
Q. What mechanisms underlie this compound’s fluorescence in biological staining applications?
- Methodological Answer : Fluorescence arises from π-conjugation in the methine structure. Use fluorescence spectroscopy (excitation/emission: 470/520 nm) to quantify quantum yield. Validate staining protocols by comparing with established dyes (e.g., DAPI) in fixed-cell imaging, adjusting pH (6–8) to optimize signal-to-noise ratios .
Q. How can researchers resolve discrepancies in structural classification (azo vs. methine) of this compound?
- Methodological Answer : Discrepancies arise from historical naming conventions. Perform 2D NMR (COSY, HSQC) to confirm methine backbone (absence of azo -N=N- peaks). Cross-validate with high-resolution mass spectrometry (HRMS) to match molecular formula (C₂₅H₂₅N₃O₃, MW 415.48) .
Q. What experimental approaches quantify photodegradation pathways under UV exposure?
- Methodological Answer : Accelerate aging using xenon-arc lamps (ISO 4892-2). Monitor degradation via UV-Vis spectroscopy (absorbance loss at 450–500 nm) and LC-MS to identify breakdown products (e.g., nitroso derivatives). Correlate light fastness (Grade 7–8 ) with polymer matrix effects .
Q. Contradiction Analysis and Reproducibility
Q. How should researchers address conflicting solubility data in different solvent systems?
- Methodological Answer : Replicate solubility tests (e.g., 0.05% dye in benzyl alcohol vs. xylene ) under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregation. Document solvent purity (e.g., anhydrous vs. technical grade) to minimize variability .
Q. What protocols ensure reproducibility in dye-polymer compatibility studies?
- Methodological Answer : Standardize polymer:dye ratios (e.g., 0.025–0.05% w/w ) and processing temperatures (±2°C). Use twin-screw extruders for uniform dispersion in polymers like ABS or PMMA. Validate color consistency via CIELab colorimetry (ΔE < 2.0) across batches .
Q. Environmental and Safety Considerations
Q. What methodologies assess the environmental impact of this compound in lab waste?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna LC₅₀) on dye-containing effluents. Use solid-phase extraction (SPE) coupled with GC-MS to detect residual dye in wastewater. Align with Green Chemistry principles by testing biodegradable solvent alternatives (e.g., ethyl lactate) .
Tables for Key Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 415.48 g/mol | |
Melting Point | 224°C | |
Light Fastness (PS) | Grade 7–8 (1=low, 8=high) | |
Heat Resistance (PET) | Stable up to 280–300°C | |
Fluorescence λ(ex/em) | 470/520 nm |
Properties
CAS No. |
185766-20-5 |
---|---|
Molecular Formula |
C142H152N6O15 |
Molecular Weight |
2182.7 g/mol |
IUPAC Name |
2-ethyl-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-[2-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)phenyl]ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-[2-methyl-3-(2-methylindazol-6-yl)phenyl]ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-pyrazin-2-ylphenyl)ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-pyridin-3-ylphenyl)ethenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C30H32N2O3.C30H31NO4.C29H32O2.C27H29NO3.C26H28N2O3/c1-20-8-9-22(14-15-30(3,19-33)29(34)35)16-24(20)11-10-23-6-5-7-27(21(23)2)25-12-13-26-18-32(4)31-28(26)17-25;1-19-8-9-22(14-15-30(4,18-32)29(33)34)16-24(19)11-10-23-6-5-7-26(20(23)2)25-12-13-27-28(17-25)35-21(3)31-27;1-5-29(4,28(30)31)19-18-23-15-14-21(2)26(20-23)17-16-24-12-9-13-27(22(24)3)25-10-7-6-8-11-25;1-19-9-10-21(13-14-27(3,18-29)26(30)31)16-23(19)12-11-22-6-4-8-25(20(22)2)24-7-5-15-28-17-24;1-18-7-8-20(11-12-26(3,17-29)25(30)31)15-22(18)10-9-21-5-4-6-23(19(21)2)24-16-27-13-14-28-24/h5-13,16-18,33H,14-15,19H2,1-4H3,(H,34,35);5-13,16-17,32H,14-15,18H2,1-4H3,(H,33,34);6-17,20H,5,18-19H2,1-4H3,(H,30,31);4-12,15-17,29H,13-14,18H2,1-3H3,(H,30,31);4-10,13-16,29H,11-12,17H2,1-3H3,(H,30,31) |
InChI Key |
GJYORAABHDCELF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC1=CC(=C(C=C1)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C)C(=O)O.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC4=C(C=C3)N=C(O4)C)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC4=NN(C=C4C=C3)C)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CN=CC=C3)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=NC=CN=C3)C |
Origin of Product |
United States |
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